Product packaging for Bendazac sodium(Cat. No.:CAS No. 23255-99-4)

Bendazac sodium

Cat. No.: B3421923
CAS No.: 23255-99-4
M. Wt: 304.27 g/mol
InChI Key: GHFGHIKJGVMEFT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Research on Bendazac (B1667983) Sodium

The research trajectory of bendazac and its salts, including bendazac sodium, began with its development as an anti-inflammatory agent. Bendazac was first approved in 1984 nih.gov. Its lysine (B10760008) salt, known as bendazac lysine, gained market presence in Italy as an anti-cataract medication as early as 1983 google.com. Early investigations quickly identified its primary action as the inhibition of protein denaturation, a process implicated in the development of ocular cataracts nih.govdrugbank.compharmacompass.com. This discovery steered much of the subsequent research, focusing on its efficacy in delaying the progression of cataracts and protecting lens proteins from various damaging agents google.comgoogle.comresearchgate.net. While its anti-inflammatory, anti-necrotic, choleretic, and anti-lipidemic characteristics have also been noted, the anti-denaturant effect remains the most extensively studied aspect nih.govdrugbank.compharmacompass.com. Despite its therapeutic potential, bendazac has been withdrawn or discontinued (B1498344) in several regions due to concerns regarding hepatotoxicity nih.govdrugbank.compharmacompass.com.

Overview of Primary Pharmacological Action and Research Significance of this compound

The principal pharmacological action of this compound, and its related salts, is the inhibition of protein denaturation nih.govdrugbank.compharmacompass.com. This mechanism is crucial for its research significance, particularly in the field of ophthalmology. Bendazac is believed to stabilize proteins by preventing their aggregation and maintaining their functional integrity drugbank.comresearchgate.netmedchemexpress.com. This is achieved through various means, including binding to reactive protein sites via Van der Waals interactions, thereby preserving protein architecture .

Beyond its anti-denaturant effects, research has also demonstrated bendazac's ability to inhibit protein glycation, a process that contributes to oxidative damage and is linked to cataract progression researchgate.net. Studies have shown that bendazac can block the formation of fluorescent Advanced Glycation End-products (AGEs) and prevent the glycation of human lens crystallins researchgate.netptgcn.comtargetmol.com. Furthermore, bendazac has been investigated for its potential as a radical scavenger google.commedchemexpress.com.

The research significance of this compound lies in its potential to address conditions where protein misfolding and denaturation play a pathogenic role. While its most recognized application is in managing and delaying ocular cataracts nih.govdrugbank.compharmacompass.com, it has also been explored for its effects on various dermatoses, particularly those involving a necrotic component nih.gov. Other areas of investigation include its potential role in treating retinitis pigmentosa google.com and its effects on lipid profiles in patients with dyslipidemia nih.gov. The compound's ability to modulate inflammatory pathways also makes it a subject of interest for chronic inflammatory conditions patsnap.com.

Table 1: Inhibition of Protein Glycation by Bendazac

Compound/SaltConcentration (mM)Target% Inhibition of Fluorescent AGEs% Inhibition of Furosine Levels
Bendazac (Lysine Salt)20Early Glycation Stages67~40
Bendazac (Sodium Salt)20Early Glycation Stages35~40
Bendazac (Lysine Salt)20Fluorescence Development67N/A
Bendazac (Sodium Salt)20Fluorescence Development35N/A
Bendazac (Lysine/Sodium)N/AHuman Lens Crystallins GlycationInhibitsN/A

Source: In vitro studies demonstrating bendazac's inhibition of protein glycation researchgate.netptgcn.comtargetmol.com.

Table 2: Protective Activity Against Heat-Induced Opacification in Bovine Lenses

Bendazac Concentration (M)Degree of Opacification (Heating Applied)
Control (No Heating)-
Control (Heating)++++
10⁻³+
10⁻⁴++
10⁻⁵+++

Source: Isolated lens experiments showing bendazac's protective effect against heat-induced opacification .

Compound List:

this compound

Bendazolic acid

Bendazac

Bindazac

Zildasac

Bendazaco

Bendazacum

Iwazac

Bendazac lysine

L-lysine

[(1-benzyl-1H-indazol-3-yl)oxy]acetic acid

1-Benzyl-1H-indazol-3-yl)oxy)acetic acid

1-Benzylindazole-3-oxyacetic acid

AF-983

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N2NaO3 B3421923 Bendazac sodium CAS No. 23255-99-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(1-benzylindazol-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3.Na/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFGHIKJGVMEFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20187-55-7 (Parent)
Record name Bendazac sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046644
Record name Bendazac sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22199-35-5, 23255-99-4
Record name 1H-Benzimidazole, 2-(phenylmethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendazac sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendazac sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENDAZAC SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SW243Q44Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Bendazac Sodium

Precursor Synthesis Pathways and Strategies for Bendazac (B1667983)

The synthesis of Bendazac begins with the strategic construction of its fundamental components: the indazole ring system and the functional side chain.

The indazole motif is a crucial bicyclic heteroaromatic structure present in many pharmaceutically active compounds, including Bendazac. rsc.orgresearchgate.net Various synthetic strategies have been developed to assemble the indazole core. rsc.org A common approach begins with phenylhydrazine (B124118) as a starting raw material. google.com One documented pathway involves a benzyl (B1604629) glycosylation reaction, where phenylhydrazine is reacted with benzyl chloride to produce α-benzyl phenylhydrazine, a key intermediate for the Bendazac scaffold. google.com

More contemporary methods for indazole synthesis have also been explored, such as a copper(II) acetate-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, which is followed by ring closure induced by an acid or base. rsc.orgrsc.org While a versatile method for creating a range of 1N-alkoxycarbonyl indazoles, the classical synthesis routes remain fundamental to the original preparation of Bendazac precursors. rsc.orgrsc.org

Once the N-benzylated indazole precursor is formed, the next critical step is the introduction of the (oxy)acetic acid side chain at the 3-position of the indazole ring. A key patent for Bendazac synthesis outlines a method where the precursor is alkylated using chloroacetamide. wikipedia.org This step is followed by acid hydrolysis of the resulting amide to yield the desired carboxylic acid, Bendazac. wikipedia.org This two-step sequence provides an effective route to functionalize the indazole core and complete the synthesis of the bendazolic acid molecule. wikipedia.org

Conversion to Bendazac Sodium Salt

Bendazac is an acidic compound due to its carboxylic acid group. pharmacompass.com To enhance its solubility and facilitate formulation, it is often converted into a salt form, such as this compound or Bendazac lysine (B10760008). drugfuture.comdrugbank.com The conversion to this compound is a straightforward acid-base reaction.

The process typically involves treating Bendazac (bendazolic acid) with an equimolar amount of a suitable sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate. The reaction is generally performed in a suitable solvent system, like ethanol (B145695) or a water-acetone mixture. Upon reaction, the acidic proton of the carboxylic acid is replaced by a sodium ion, forming the sodium salt. The resulting this compound can then be isolated by crystallization upon cooling or by evaporation of the solvent. google.com

Design and Synthesis of Novel Bendazac Derivatives

To improve upon the therapeutic properties of Bendazac, researchers have designed and synthesized novel derivatives and analogues. nih.gov These efforts aim to enhance characteristics such as aqueous solubility and biological activity. nih.gov

Structural modification is a key strategy in medicinal chemistry to optimize lead compounds. For Bendazac, this has involved altering various parts of the molecule. Researchers have successfully designed and prepared novel Bendazac analogues, including their corresponding salts, that exhibit significantly improved aqueous solubility (greater than 100 mg/mL for some compounds). nih.gov These modifications can include:

Substitution on the aromatic rings: Adding or changing functional groups on the phenyl or benzyl rings to alter electronic properties and solubility.

Modification of the side chain: Extending or altering the acetic acid side chain to influence pharmacokinetics and receptor binding. mdpi.comnih.gov

Alterations to the indazole core: While less common, modifications to the core heterocyclic system can be explored to create fundamentally new scaffolds.

These synthetic efforts have led to compounds with potent protective activity against oxidative damage in in vitro assays. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of drug design and function. mdpi.comnih.gov The original Bendazac molecule is achiral, meaning it does not have a stereocenter and is not optically active. Therefore, its synthesis does not require stereochemical control.

However, when synthesizing novel derivatives of Bendazac, the introduction of stereocenters is a significant consideration. mdpi.com If a modification introduces a chiral center—for instance, by adding a substituted side chain or creating a stereogenic carbon atom on the ring system—the resulting product could exist as a mixture of enantiomers or diastereomers. researchgate.net In such cases, stereocontrolled synthesis or chiral separation techniques would be necessary to isolate and study the individual stereoisomers, as they can have different pharmacological and toxicological profiles. researchgate.netethernet.edu.et While not a factor in the synthesis of Bendazac itself, this principle is fundamental in the development of new, more complex chiral derivatives.

Optimization of Synthetic Routes for Scalability and Yield

The industrial-scale production of this compound necessitates synthetic methodologies that are not only high-yielding but also scalable and robust. Research in this area has concentrated on refining reaction conditions, improving purification methods, and implementing advanced process control strategies.

Process Chemistry Enhancements

Key to enhancing the scalability and yield of this compound synthesis is the optimization of the N-alkylation of the indazole core, a critical step in its production. The regioselectivity of this reaction, which determines the ratio of the desired N1-alkylated product to the undesired N2-isomer, is highly dependent on the choice of base, solvent, and reaction conditions.

Initial synthetic approaches often result in a mixture of N1 and N2 isomers, necessitating challenging and costly purification steps. For instance, the reaction of a substituted indazole with an alkylating agent in the presence of potassium carbonate in dimethylformamide (DMF) can lead to a nearly equal mixture of N1 and N2 products. However, strategic selection of the base and solvent can significantly improve the regioselectivity towards the desired N1 isomer. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can dramatically increase the N1:N2 ratio.

The final step in the production of high-purity this compound often involves crystallization. Process Analytical Technology (PAT) has emerged as a powerful tool for monitoring and controlling crystallization processes in real-time. acs.orgsdu.dkconsensus.appresearchgate.net By utilizing in-line analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and particle size analyzers, critical quality attributes (CQAs) of the final product, such as crystal form and particle size distribution, can be precisely controlled. This leads to a more consistent product quality and can reduce the need for extensive offline testing.

Interactive Data Table: Effect of Reaction Conditions on N-Alkylation of Indazoles

BaseSolventTemperature (°C)N1:N2 RatioCombined Yield (%)Reference
K₂CO₃DMF12058:4272 nih.gov
NaHTHF50>99:189 nih.gov
Cs₂CO₃DMF90-High nih.gov
Na₂CO₃DMF-1.5:127 beilstein-journals.org
TfOH (catalyst)--0:100 (N2)High rsc.org
Cu(II) triflate (catalyst)--0:100 (N2)Up to 96 organic-chemistry.org

This table illustrates how the choice of base, solvent, and catalyst can significantly influence the regioselectivity and yield of the N-alkylation of indazoles, a key reaction in the synthesis of Bendazac.

Green Chemistry Principles in Bendazac Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. acs.org In the context of this compound synthesis, this involves the selection of environmentally benign solvents, maximizing atom economy, and minimizing waste generation.

Solvent Selection: Solvents are a major contributor to the environmental footprint of pharmaceutical manufacturing. mdpi.com Traditional solvents like dimethylformamide (DMF), while effective, pose significant health and environmental hazards. Green solvent selection guides, developed by pharmaceutical companies and academic consortia, provide a framework for choosing safer and more sustainable alternatives. researchgate.net For the N-alkylation step in Bendazac synthesis, replacing DMF with greener options like anisole (B1667542) or sulfolane, or even exploring solvent-free conditions, could significantly reduce the environmental impact.

Waste Reduction: The pharmaceutical industry has a high E-factor (kg of waste per kg of product), often exceeding 100. acs.org Waste in Bendazac production can arise from unreacted starting materials, byproducts, and the use of solvents and other processing aids. Implementing strategies such as recycling solvents, using catalytic reagents, and optimizing reaction conditions to maximize yield can substantially reduce waste generation. For example, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can minimize solvent use and waste. nih.gov

Interactive Data Table: Green Chemistry Metrics for Common Solvents

SolventClass (ICH)Health HazardEnvironmental HazardWasteOverall Ranking (1-10, 10 is worst)Reference
Dimethylformamide (DMF)2HighHighHigh8 mdpi.com
Tetrahydrofuran (THF)2ModerateModerateHigh7 mdpi.com
Toluene2HighModerateHigh7 mdpi.com
Methanol2HighLowModerate6 mdpi.com
Ethanol3LowLowLow3 mdpi.com
Water-LowLowLow1 mdpi.com
Anisole-ModerateModerateModerate5 mdpi.com
Sulfolane-ModerateLowLow4 mdpi.com

This table provides a comparative overview of the green chemistry metrics for several solvents, highlighting the potential for replacing hazardous solvents with more environmentally friendly alternatives in the synthesis of Bendazac.

Advanced Analytical Techniques for Bendazac Sodium and Its Metabolites

Electrophoretic and Electroanalytical Approaches

While less extensively detailed for bendazac (B1667983) sodium specifically in the provided results, electrophoretic and electroanalytical techniques represent alternative or complementary methods for its analysis. Capillary Electrophoresis (CE) has been reported as a method for the determination of related compounds turkjps.org. Electroanalytical methods, such as voltammetry, offer advantages like high sensitivity, low cost, and environmental friendliness for the analysis of pharmaceutical compounds researchgate.net. These techniques can be applied to the quantification of analytes by monitoring electrochemical reactions.

Advanced Method Validation Parameters

The reliability and suitability of analytical methods for bendazac sodium are established through rigorous validation processes, adhering to guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include specificity, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics that define the sensitivity of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy ddtjournal.net. These parameters are determined using statistical methods, often based on the signal-to-noise ratio (S/N) or the standard deviation of blank measurements and the slope of the calibration curve ddtjournal.neteflm.eu. For HPLC methods applied to bendazac or similar compounds, reported LOD values can be in the ng/mL range, with LOQ values typically being a few times higher turkjps.orgscispace.comturkjps.org. For instance, in a validation study for a related compound, UV methods reported an LOD of 0.77 µg/mL and an LOQ of 2.33 µg/mL, while HPLC methods showed an LOD of 0.50 µg/mL and an LOQ of 1.52 µg/mL scispace.com. Accurate determination of LOD and LOQ is essential for methods used in pharmacokinetic studies or for analyzing trace amounts of metabolites.

Table 2: Representative LOD and LOQ Values for Related Analytical Methods

Analyte/Method TypeLOD (units)LOQ (units)NotesSource
Lifitegrast (UV Method)0.77 µg/mL2.33 µg/mLUV-Vis Spectrophotometry scispace.com
Lifitegrast (HPLC Method)0.50 µg/mL1.52 µg/mLReversed-phase HPLC scispace.com
Diclofenac (B195802) Sodium (HPLC)8.95 ng/mL27.12 ng/mLHPLC-UV method in human plasma turkjps.orgturkjps.org
Alendronate Sodium (DPV)0.176 mg/mL0.216 mg/mLDifferential Pulse Voltammetry researchgate.net
Diclofenac Sodium (HPLC)12.5 ng/mLN/AHPLC method, stability-indicating nih.gov

Note: Values are provided for context and comparison with similar analytical challenges.

Linearity and Range Evaluation

The linearity of an analytical method is its capacity to obtain test results that are directly proportional to the concentration of the analyte in the sample within a specified interval europa.euyoutube.com. This proportionality is typically assessed by analyzing samples at different known concentrations and evaluating the relationship between the instrument's response (e.g., peak area in chromatography) and the analyte concentration. The range of an analytical procedure is defined as the interval between the upper and lower concentration limits of the analyte in the sample for which the method has been demonstrated to provide a suitable level of precision, accuracy, and linearity europa.eu.

Research has indicated that analytical methods for Bendazac and its main metabolite, 5-hydroxybendazac (B1199827), have undergone validation, which inherently includes the assessment of linearity and range nih.govnih.gov. These validations confirm that the methods are capable of accurately quantifying this compound across a defined concentration spectrum, essential for applications such as pharmacokinetic studies and quality control. However, specific numerical data detailing the concentration ranges evaluated and the linearity metrics (e.g., correlation coefficients) for this compound were not explicitly provided in the accessible search results.

A typical linearity evaluation involves preparing a series of standard solutions at varying concentrations. The instrument response is then plotted against these concentrations to generate a calibration curve. The linearity is quantified by a correlation coefficient (R²), which ideally should be close to 1 (e.g., >0.999), indicating a strong linear relationship medcraveonline.comnih.govijpra.comresearchgate.netturkjps.org.

Table 3.4.3.1: Illustrative Linearity Data for this compound (Hypothetical)

Concentration (µg/mL)Instrument Response (e.g., Peak Area)
[Concentration 1][Response 1]
[Concentration 2][Response 2]
......
[Concentration N][Response N]
Correlation Coefficient (R²): [Value]
Range: [Lower Limit] to [Upper Limit] µg/mL

Precision, Accuracy, and Robustness Studies

Precision evaluates the degree of agreement among individual test results when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed through repeatability (intra-assay precision, referring to the variability within a single laboratory, analyst, and instrument on the same day) and intermediate precision (inter-assay precision, which accounts for variations that may occur between different days, analysts, or instruments) europa.euyoutube.com. Accuracy measures the closeness of the test results obtained by the method to the true or accepted value, often expressed as percent recovery europa.euyoutube.com. Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., changes in mobile phase composition, pH, or temperature), providing an indication of its reliability during normal usage europa.euyoutube.com.

Analytical methods developed for Bendazac and its primary metabolite, 5-hydroxybendazac, have been validated for precision, accuracy, and robustness, confirming their reproducibility and reliability for quantitative analysis and drug monitoring nih.govnih.gov. These validations are critical for ensuring that the results obtained are consistent and trustworthy across different analytical conditions.

However, specific numerical data regarding the precision (e.g., relative standard deviations, %RSD), accuracy (e.g., percent recovery), or the outcomes of robustness testing for this compound were not detailed in the provided search results.

Table 3.4.4.1: Illustrative Precision and Accuracy Data for this compound (Hypothetical)

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD% Recovery
Repeatability (e.g., at X conc.)
Intermediate Precision (e.g., at Y conc.)
Accuracy (e.g., % Recovery)

Table 3.4.4.2: Illustrative Robustness Study Parameters for this compound (Hypothetical)

Parameter VariationCondition 1 (Nominal)Condition 2 (e.g., +10% Flow Rate)Condition 3 (e.g., pH +/- 0.2)Impact on Results (e.g., % Change in Peak Area)
Flow Rate[Nominal Value][Varied Value]N/A[Result 1]
Mobile Phase pH[Nominal Value]N/A[Varied Value][Result 2]
Column Temperature[Nominal Value][Varied Value]N/A[Result 3]
Mobile Phase Composition[Nominal Value][Varied Value]N/A[Result 4]

Compound List:

this compound

5-hydroxybendazac

Molecular and Cellular Pharmacodynamics of Bendazac Sodium

Anti-Inflammatory Modulatory Pathways

Impact on Lymphocyte Transformation in Vitro

Bendazac (B1667983) sodium has demonstrated an inhibitory effect on lymphocyte transformation. Studies have indicated that the compound can inhibit phytohemagglutinin-induced lymphocyte transformation in vitro ncats.iophytojournal.comdrugbank.comresearchgate.netnih.gov. While specific quantitative data, such as IC50 values, for Bendazac sodium's impact on lymphocyte proliferation are not detailed in the available literature, this immunomodulatory effect has been noted as part of its pharmacodynamic profile.

Antioxidant and Free Radical Scavenging Activities

A significant aspect of this compound's pharmacodynamics is its robust antioxidant and free radical scavenging activity, which are believed to contribute to its protective effects against oxidative damage nanobioletters.comnih.govdrugbank.comnih.gov. The compound actively scavenges reactive oxygen species (ROS) and has been identified as a substrate in systems that mimic hydroxy radical generation nanobioletters.comresearchgate.net. In vitro studies have shown its ability to reduce the DPPH free radical and inhibit erythrocyte lysis induced by butyl peroxide japsonline.comrasayanjournal.co.in. Furthermore, Bendazac and its primary metabolite, 5-hydroxybendazac (B1199827), have demonstrated efficacy in inhibiting the oxidative burst activation in polymorphonuclear neutrophil leukocytes (PMNLs) researchgate.net.

A key finding relates to its capacity to inhibit protein glycation, a process implicated in cellular damage and disease progression. In vitro experiments have shown that Bendazac lysine (B10760008), at a concentration of 20 mM, inhibited the development of fluorescent advanced glycation products by 67%, whereas this compound under similar conditions exhibited a 35% inhibition ncats.iophytojournal.comnih.govresearchgate.net. Bendazac also exhibits metal-chelating potential by competing with ferrous ions japsonline.comrasayanjournal.co.in.

Assay/ActivityCompoundConcentrationResultReference
Protein Glycation InhibitionBendazac lysine20 mM67% inhibition of fluorescence development ncats.iophytojournal.comnih.govresearchgate.net
Protein Glycation InhibitionThis compound20 mM35% inhibition of fluorescence development ncats.iophytojournal.comnih.govresearchgate.net

Mechanisms of Antinecrotic Effects

This compound is recognized for its antinecrotic properties phytojournal.comnanobioletters.comnih.govnih.govresearchgate.net. Topical applications of Bendazac have demonstrated anti-inflammatory effects in dermatoses, particularly those involving a necrotic component ncats.ionih.gov. In an animal model investigating intense light-induced retinal damage, Bendazac lysine exhibited a dose-dependent reduction in retinal damage scores. Control animals presented a mean damage score of 2.23, while rats treated with Bendazac lysine showed scores of 1.72 (at 50 mg/kg), 1.54 (at 100 mg/kg), and 1.40 (at 200 mg/kg), indicating a protective effect against cellular injury researchgate.net. These protective mechanisms are hypothesized to involve the modulation of cellular signaling pathways associated with stress responses and apoptosis, thereby promoting cell survival nih.gov. The compound's ability to prevent protein denaturation and scavenge free radicals further contributes to its antinecrotic actions nanobioletters.comdrugbank.comnih.gov.

Treatment Group (Bendazac Lysine)Dose (mg/kg)Retinal Damage Score (Mean)Reference
Control02.23 researchgate.net
Bendazac Lysine501.72 researchgate.net
Bendazac Lysine1001.54 researchgate.net
Bendazac Lysine2001.40 researchgate.net

Exploration of Choleretic and Antilipidaemic Actions

Bendazac has demonstrated both choleretic and antilipidaemic activities. Clinical observations and studies indicate that oral administration of Bendazac has led to substantial reductions in total cholesterol, triglycerides, and improvements in the beta/alpha lipoprotein ratio in patients experiencing dyslipidemia ncats.iophytojournal.comnih.govnih.govnih.gov.

Lipid ParameterObserved Change with Bendazac TreatmentReference
Total CholesterolReduction nih.gov
TriglyceridesReduction nih.gov
Beta/Alpha Lipoprotein RatioImprovement ncats.iophytojournal.comnih.govnih.gov

Other Proposed Molecular Targets and Pathways

Beyond its known inhibition of cyclooxygenase (COX) enzymes, Bendazac interacts with other enzyme systems. It has been shown to inhibit aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications such as cataracts drugbank.comwho.intresearchgate.net. Furthermore, Bendazac inhibits protein glycation, a non-enzymatic process that leads to the formation of advanced glycation end-products (AGEs) researchgate.netnih.govselleckchem.com. The metabolite 5-hydroxybendazac also plays a role by inhibiting the glycosylation of soluble lens proteins. Bendazac and its metabolite bind to lens proteins, primarily through non-covalent interactions.

Compound Names Table:

Bendazac

this compound

Bendazac lysine

5-hydroxybendazac

Preclinical Pharmacokinetic and Biotransformation Studies

Absorption and Distribution Studies in Animal Models

Preclinical studies have investigated how Bendazac (B1667983) sodium is absorbed into the systemic circulation and subsequently distributed to various tissues in animal models.

Studies in animal models have demonstrated the distribution of Bendazac and its related compounds in various tissues. In rats, following oral administration of Bendazac L-lysine salt, the drug was found to distribute in the liver, kidneys, spleen, muscle, plasma, and lens. The kinetics in these tissues were generally similar, with the exception of the lens, where elimination appeared to be slower nih.gov. Investigations into ocular absorption in rabbits after topical administration indicated that Bendazac is absorbed into the retina-choroid via an extracorneal or sclero-conjunctival route. The iris and ciliary body are presumed to be supplied by both transcorneal and extracorneal pathways. The extent of absorption via the extracorneal route was found to be influenced by the chemical features of the vehicle rather than its viscosity, and transcorneal penetration seemed to be hindered by drug binding to corneal tissues nih.gov.

Table 5.1.1: Tissue Distribution of Bendazac in Rats (Qualitative)

TissueDistribution LevelNotes
LiverVariableSimilar kinetics to plasma
KidneysVariableSimilar kinetics to plasma
SpleenVariableSimilar kinetics to plasma
MuscleVariableSimilar kinetics to plasma
PlasmaVariableBaseline for kinetic comparisons
LensVariableSlower elimination observed

Bendazac sodium exhibits a high affinity for plasma proteins, particularly albumin. Preclinical and clinical data consistently indicate that the compound is extensively bound to plasma albumin, with binding percentages reported to be greater than 99% in healthy subjects drugbank.comnih.govpharmacompass.comdrugbank.com. This high degree of protein binding influences the free drug concentration available for distribution into tissues and subsequent pharmacological activity.

Table 5.1.2: Plasma Protein Binding of Bendazac

CompoundProtein Bound (%)Primary Binding ProteinSpecies/SubjectSource
Bendazac>99%AlbuminHealthy Subjects drugbank.comnih.govpharmacompass.com
Bendazac>99%AlbuminHealthy Subjects drugbank.com

Metabolic Pathways and Metabolite Identification (Non-Human)

The metabolism of this compound is a key determinant of its elimination and the formation of active or inactive metabolites.

The primary metabolic pathway for this compound involves hepatic metabolism, leading to the formation of 5-Hydroxybendazac (B1199827) as the major metabolite drugbank.compharmacompass.com. This metabolite is formed through hydroxylation of the parent compound. Furthermore, both Bendazac and its primary metabolite, 5-Hydroxybendazac, undergo glucuronidation. This conjugation process increases their water solubility, facilitating their excretion, primarily via the renal route drugbank.compharmacompass.com. 5-Hydroxybendazac itself has been noted to possess the capability of inhibiting the glycosylation of lens proteins drugbank.com.

Table 5.2.1: Identified Metabolites of Bendazac

MetaboliteFormation PathwaySignificance
5-HydroxybendazacHydroxylationMajor metabolite; potentially active (inhibits lens protein glycosylation)
Bendazac GlucuronideGlucuronidationIncreased water solubility for renal excretion
5-Hydroxybendazac GlucuronideGlucuronidation (of 5-Hydroxybendazac)Increased water solubility for renal excretion

The metabolic transformation of this compound primarily involves hydroxylation and glucuronidation. Hydroxylation, leading to the formation of 5-Hydroxybendazac, is reported to occur via cytochrome P450 (CYP) enzymes . However, the specific CYP isoforms responsible for this reaction remain undetermined drugbank.compharmacompass.com. Glucuronidation, a Phase II metabolic reaction, is mediated by UDP-glucuronosyltransferases (UGTs), although specific UGTs involved have not been detailed in the available literature drugbank.compharmacompass.com.

Excretion Routes and Mass Balance Studies (Non-Human)

In rats, studies involving radiolabeled Bendazac L-lysine salt indicated that more than 80% of the administered radioactivity was excreted through urine and feces. Fecal excretion was attributed to significant biliary excretion nih.gov. Urinary excretion accounts for a portion of the dose, with both unchanged Bendazac and its glucuronidated metabolites being eliminated renally drugbank.compharmacompass.comnih.gov. While specific mass balance recovery percentages for this compound in animal models are not extensively detailed, general principles of mass balance studies suggest that typically 80-90% or more of the administered dose should be recovered in excreta (urine, feces, expired air) and tissues within a defined period researchgate.net.

Table 5.3: Excretion Routes of Bendazac (Non-Human)

Excretion RoutePercentage of Dose RecoveredNotes
Urine~10-15% (unchanged drug)Contains unchanged Bendazac, 5-Hydroxybendazac, and their glucuronides drugbank.compharmacompass.comnih.gov
Urine>60% (metabolites)Primarily 5-Hydroxybendazac and its glucuronide drugbank.compharmacompass.comnih.gov
FecesSignificantDue to high biliary excretion nih.gov
BiliarySignificantContributes to fecal excretion nih.gov
Total Recovery>80% (radioactivity)Combined urine and feces in rats nih.gov

Compound List:

this compound

5-Hydroxybendazac

Bendazac glucuronide

5-Hydroxybendazac glucuronide

Species-Specific Differences in Metabolism and Disposition

Understanding how a drug is metabolized and distributed across different species is a cornerstone of preclinical drug development. These variations are critical for selecting appropriate animal models for toxicity testing, predicting potential human metabolic pathways, and extrapolating pharmacokinetic data to guide early clinical trials. Differences in enzyme activity, protein binding, and physiological parameters can lead to significant inter-species variations in drug exposure, efficacy, and safety profiles.

General Metabolic Profile of this compound

This compound undergoes significant hepatic metabolism. Studies indicate that over 60% of an administered dose is converted into hydroxylated metabolites . The primary metabolic pathway involves hydroxylation, leading to the formation of 5-hydroxybendazac, which is identified as the major metabolite. This hydroxylation is mediated by cytochrome P450 (CYP) enzymes, although the specific isoforms involved remain undetermined . Following hydroxylation, both bendazac and its primary metabolite, 5-hydroxybendazac, undergo glucuronidation. This conjugation process increases their water solubility, facilitating their subsequent excretion via the renal route .

Dispositional Data in a Preclinical Species: Rabbits

Limited specific dispositional data for Bendazac in preclinical species is available, with studies primarily focusing on ocular administration. In rabbits, following intravenous administration of Bendazac lysine (B10760008), the compound and its 5-hydroxyderivative were quantified in various ocular compartments and plasma. The distribution pattern indicated the highest concentrations in the iris, followed by the ciliary body, retina, cornea, tears, aqueous humor, vitreous humor, and finally the lens. The pharmacokinetic profiles in plasma and several ocular tissues were described by exponential equations, revealing varying half-lives.

Table 1: Ocular Pharmacokinetics of Bendazac (Lysine Salt) in Rabbits

Eye Compartment/MatrixHalf-life (hr)
Plasma2.47
Aqueous Humor4.56
Vitreous Humor3.22
Ciliary Body3.59
Retina3.22
Lens17.77

Data derived from studies involving intravenous administration of Bendazac lysine in rabbits nih.gov.

Discussion on Species-Specific Differences

Comprehensive comparative studies detailing the metabolism and disposition of this compound across multiple preclinical species, such as rodents (rats, mice), dogs, or non-human primates, were not readily identified in the provided search results. While the general metabolic pathways of hydroxylation and glucuronidation have been described , specific inter-species variations in these pathways, including differences in the activity or expression of relevant CYP isoforms or glucuronosyltransferases, are not detailed.

Preclinical Research in Disease Models

In Vitro Models for Protein Denaturation and Glycation.nih.govnih.gov

A primary mechanism of action attributed to bendazac (B1667983) is its ability to inhibit protein denaturation and glycation, processes implicated in a variety of diseases, including cataracts and diabetic complications. nih.govnih.gov

In vitro studies have consistently demonstrated the protective effects of bendazac sodium and its lysine (B10760008) salt against these detrimental protein modifications. One key study investigated the effect of bendazac on the glycation of human lens crystallins, the proteins responsible for the transparency of the lens. The results clearly indicated that both bendazac L-lysine and this compound inhibit the early stages of protein glycation and the formation of advanced glycation end-products (AGEs). nih.gov Notably, bendazac lysine at a 20 mM concentration showed a 67% inhibition of fluorescence development, a marker of AGE formation, while the sodium salt exhibited a 35% inhibition. nih.gov Both forms of bendazac also produced approximately 40% inhibition of furosine levels, an early marker of glycation. nih.gov

Further research has shown that bendazac is capable of significantly reducing the non-enzymatic glycation of other soluble proteins, such as albumin and fibrinogen. nih.gov This inhibitory effect was observed even at concentrations typically found in patients undergoing therapy (40-80 micrograms/ml). nih.gov

Animal Models for Inflammatory Conditions

This compound has been evaluated in various animal models of inflammation, demonstrating its potential to mitigate inflammatory responses in ocular and dermatological contexts.

Ocular Inflammation Models.nih.gov

In a significant preclinical study, the protective effects of bendazac L-lysine salt were assessed in a rat model of intense light-induced retinal damage, a condition that mimics aspects of ocular inflammation and degeneration. nih.gov In this model, rats pre-treated with bendazac showed a dose-related and statistically significant reduction in retinal damage compared to control animals. nih.gov The mean severity score of retinal damage in control animals was 2.23, which was reduced to 1.72, 1.54, and 1.40 in rats treated with increasing doses of bendazac. nih.gov This protective effect was further evidenced by a higher incidence of undamaged retinae and a lower frequency of severely affected ones in the treated groups. nih.gov

Dermatological Inflammation Models

While specific preclinical studies detailing the use of this compound in well-established dermatological inflammation models such as carrageenan-induced paw edema or croton oil-induced ear edema are not extensively documented in the currently available literature, its classification as a topical anti-inflammatory agent suggests potential efficacy in such models. nih.gov The primary mechanism of inhibiting protein denaturation is relevant to inflammatory processes in the skin.

Systemic Inflammatory Responses

Detailed preclinical investigations of this compound in animal models of systemic inflammatory responses, such as those induced by lipopolysaccharide (LPS), are not widely reported in the current body of scientific literature.

Animal Models for Protein Aggregation Disorders (e.g., neurodegenerative disease models)

The ability of bendazac to inhibit protein denaturation and aggregation in vitro suggests a potential therapeutic role in protein aggregation disorders, which are characteristic of many neurodegenerative diseases. nih.gov However, specific preclinical studies evaluating the efficacy of this compound in animal models of neurodegenerative diseases, such as those involving the aggregation of amyloid-beta or alpha-synuclein, are not yet available in the published literature.

Investigation in Retinal Degenerative Disease Models (e.g., retinitis pigmentosa).nih.gov

The promising results from the light-induced retinal damage model in rats have direct implications for retinal degenerative diseases like retinitis pigmentosa, where light exposure can be a contributing factor. nih.gov The study demonstrated that pretreatment with bendazac attenuates retinal damage, suggesting a potential therapeutic value for this debilitating condition. nih.gov The observed reduction in the severity of retinal damage points to a neuroprotective effect that could be beneficial in slowing the progression of such diseases. nih.gov

Table of Research Findings on this compound in Preclinical Models

Research Area Model Key Findings Reference
Protein Glycation In vitro human lens crystallins Inhibition of early-stage glycation and advanced glycation end-product formation. Bendazac lysine (20 mM) showed 67% inhibition of fluorescence development. nih.gov
Protein Glycation In vitro soluble proteins (albumin, fibrinogen) Significant reduction in non-enzymatic glycation at clinically relevant concentrations. nih.gov
Ocular Inflammation Intense light-induced retinal damage in rats Dose-dependent reduction in retinal damage severity scores (from 2.23 in controls to as low as 1.40 in treated animals). nih.gov

| Retinal Degeneration | Intense light-induced retinal damage in rats | Protective effect suggests potential therapeutic value for conditions like retinitis pigmentosa. | nih.gov |

Table of Compounds

Compound Name
This compound
Bendazac L-lysine
Albumin
Fibrinogen

Cholestasis and Dyslipidemia Animal Models

Preclinical research on this compound has primarily focused on its anti-cataract and anti-inflammatory properties. While comprehensive studies in animal models specifically designed for cholestasis and dyslipidemia are not extensively documented in publicly available literature, the compound is noted to possess characteristics that suggest potential activity in these areas.

Bendazac has been described as having choleretic and anti-lipidemic properties. A choleretic effect, which is an increase in the volume of bile secreted from the liver, would be a significant area of investigation in models of cholestasis. Animal models of cholestasis are designed to mimic the impaired bile flow seen in the human condition. These models can be induced surgically, for example, through bile duct ligation, or chemically, using compounds like 17α-ethynylestradiol. In such models, the potential of bendazac to increase bile flow and facilitate the clearance of bile acids could be evaluated.

Similarly, its purported anti-lipidemic characteristics suggest that bendazac could influence lipid metabolism. Preclinical models of dyslipidemia are crucial for understanding a compound's effect on lipid profiles. These models are often induced in rodents through high-fat or high-cholesterol diets, which lead to elevated levels of serum cholesterol, triglycerides, and lipoproteins. In these animal models, the administration of bendazac would allow for the assessment of its ability to modulate these key lipid parameters.

While the primary mechanism of bendazac is related to the inhibition of protein denaturation, its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) may also imply an influence on pathways that affect lipid metabolism and bile secretion. However, without specific preclinical studies in these disease models, the precise effects and mechanisms of bendazac in cholestasis and dyslipidemia remain an area for further investigation.

Histopathological and Biochemical Analysis in Preclinical Models

Histopathological and biochemical analyses are fundamental components of preclinical research to assess the efficacy and safety of a compound. For this compound, while much of the research has centered on its effects on the lens, some preclinical data provides insight into its broader systemic effects, which would be pertinent to the study of cholestasis and dyslipidemia.

In a preclinical study investigating the effects of bendazac on light-induced retinal damage in rats, histopathological examination of the retina was a key endpoint. nih.gov In this study, retinal damage was graded on a severity score, and bendazac treatment was found to result in a dose-dependent reduction in the mean severity score, indicating a protective effect at the tissue level. nih.gov Although this study focused on the eye, it demonstrates the application of histopathological techniques in evaluating the tissue-protective effects of bendazac.

For conditions like cholestasis and dyslipidemia, histopathological examination of the liver would be of paramount importance. In animal models of cholestasis, liver tissue would be examined for evidence of bile duct proliferation, fibrosis, necrosis, and inflammation. In dyslipidemia models, the liver would be assessed for steatosis (fatty liver).

Biochemical analysis in preclinical studies of bendazac would involve the measurement of a panel of serum markers to assess organ function and metabolic status. Given the reports of hepatotoxicity in some human cases, a thorough evaluation of liver function is critical. nih.govnih.gov Key biochemical parameters would include liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of hepatocellular injury. In the context of cholestasis, markers like alkaline phosphatase (ALP) and total bilirubin (B190676) would be essential to monitor.

For dyslipidemia models, the biochemical analysis would focus on the serum lipid profile. This would include measurements of total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL). The table below summarizes key biochemical parameters that would be assessed in preclinical models of cholestasis and dyslipidemia.

ParameterRelevance in Cholestasis ModelsRelevance in Dyslipidemia Models
Alanine Aminotransferase (ALT)Indicator of hepatocellular damage.Assessed for general liver health, especially in steatosis.
Aspartate Aminotransferase (AST)Indicator of hepatocellular damage.Assessed for general liver health, especially in steatosis.
Alkaline Phosphatase (ALP)Key marker of cholestasis, indicating bile duct obstruction.Not a primary marker, but may be monitored for liver function.
Total BilirubinMeasures the liver's ability to conjugate and excrete bilirubin; elevated in cholestasis.Not a primary marker, but may be monitored for liver function.
Total CholesterolMay be altered due to impaired bile acid synthesis and excretion.Primary endpoint to assess the efficacy of lipid-lowering agents.
TriglyceridesCan be affected by altered liver metabolism.Primary endpoint to assess the efficacy of lipid-lowering agents.
Low-Density Lipoprotein (LDL)May be affected by altered liver metabolism.Key target for lipid-lowering therapies.
High-Density Lipoprotein (HDL)May be affected by altered liver metabolism.Important for assessing cardiovascular risk.

These histopathological and biochemical assessments in relevant preclinical models would be necessary to fully characterize the potential therapeutic effects and the safety profile of this compound for cholestasis and dyslipidemia.

Pharmaceutical Formulation Science and Novel Delivery Systems for Bendazac Sodium

Approaches to Enhance Biopharmaceutical Properties (excluding bioavailability/dosage/administration route specific to humans)

Solubility and Dissolution Rate Enhancement Strategies

The efficacy of Bendazac (B1667983) sodium in therapeutic applications is significantly influenced by its solubility and dissolution rate. Bendazac sodium exhibits poor aqueous solubility, which can limit its bioavailability and the effectiveness of conventional formulations researchgate.net. To address this, various formulation strategies have been explored, drawing upon established principles in pharmaceutical science.

Salt Formation: Salt formation is a widely utilized technique to improve the solubility and dissolution rate of drugs. By creating ionic interactions with a suitable counter-ion, the physicochemical properties of the active pharmaceutical ingredient (API) can be modified. While this compound is itself a salt, the principles of salt formation are relevant. For example, studies involving the lysine (B10760008) salt of Bendazac (Bendazac lysine) have demonstrated substantial improvements in solubility and dissolution. Research indicates that Bendazac-lysine complexes, prepared via co-precipitation or co-grinding, achieved solubility enhancement factors ranging from 68- to 433-fold and up to a six-fold increase in dissolution rates compared to Bendazac alone researchgate.net. These findings underscore the potential of strategic salt or complex formation to markedly improve the dissolution characteristics of Bendazac.

Solid Dispersions: Solid dispersion technology involves dispersing a drug within a hydrophilic carrier matrix, often in an amorphous state or with a reduced particle size, to enhance its solubility and dissolution rate jipbs.com. This method is particularly beneficial for poorly water-soluble drugs like Bendazac researchgate.net. By converting the crystalline drug into an amorphous form or reducing its particle size, the surface area available for dissolution is increased, leading to faster dissolution kinetics jipbs.com. Common preparation methods include solvent evaporation, melting, or spray drying jipbs.com.

Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure featuring a hydrophobic interior and a hydrophilic exterior. This characteristic allows them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility and dissolution rate researchgate.net. Studies have shown that cyclodextrins can improve the dissolution of Bendazac researchgate.net. The preparation of drug-cyclodextrin solid systems, often through techniques like freeze-drying or spray-drying, can promote drug amorphization and favorable drug-excipient interactions, further boosting solubility and dissolution researchgate.net.

General Strategies: Other general techniques applicable to solubility and dissolution enhancement include micronization or nanonization to increase the surface area of drug particles iajpr.com, and the use of co-solvents or solubilizing excipients ijcrt.org. The strategic application of these methods aims to improve the rate at which this compound dissolves in aqueous media, facilitating its incorporation into effective delivery systems.

Table 1: Solubility and Dissolution Enhancement Strategies for Bendazac

Technique / ExcipientDrug Form / ApplicationEnhancement Factor (Solubility)Dissolution Rate EnhancementRelevant Reference(s)
Bendazac-lysine complex (co-precipitation/co-grinding)Bendazac68- to 433-foldUp to 6-times researchgate.net
CyclodextrinsBendazacNot specifiedImproved dissolution researchgate.net
Solid Dispersion (general principle)Poorly soluble drugsEnhancedEnhanced jipbs.com, iajpr.com
Salt Formation (general principle)Weak acids/basesEnhancedEnhanced ijcrt.org, iajpr.com

Note: Specific quantitative data for this compound using techniques other than Bendazac-lysine complexation or cyclodextrins was limited in the initial search. The table reflects general principles and findings from related studies.

Stability Improvement in Aqueous Solutions

The stability of this compound in aqueous formulations is a critical factor for its shelf-life and therapeutic performance. Research indicates that this compound, particularly in aqueous solutions, may be susceptible to degradation. Studies suggest that aqueous solutions of this compound should ideally be used within 24 hours to mitigate degradation .

While detailed research on the specific degradation pathways and stabilization strategies for this compound in aqueous solutions was not extensively detailed in the initial search, general principles for stabilizing non-steroidal anti-inflammatory drugs (NSAIDs) in ophthalmic formulations can be applied. NSAIDs, often weak acids, can be sensitive to pH variations and oxidative stress.

Potential Stabilization Strategies (General Principles):

pH Control: Maintaining an optimal pH range is crucial for the stability of many drug molecules. For this compound, identifying a pH where degradation is minimized would be essential. Ophthalmic formulations typically require a pH compatible with the eye (generally between 5.5 and 8.0), though stability considerations might necessitate a deviation within a safe range.

Antioxidants: If oxidative degradation is a concern, incorporating antioxidants such as sodium metabisulfite (B1197395) or edetate disodium (B8443419) (EDTA) can help protect the drug.

Chelating Agents: EDTA can also function as a chelating agent, binding metal ions that can catalyze degradation reactions.

Excipient Compatibility: Careful selection of excipients is vital to prevent incompatibilities that could lead to drug degradation. For instance, some NSAIDs are known to be incompatible with certain preservatives like benzalkonium chloride, necessitating the use of alternative preservatives or formulation strategies nih.gov.

Further investigation is required to fully elucidate the specific degradation kinetics and optimal stabilization methods for this compound in aqueous environments.

Table 2: Stability Considerations for this compound in Aqueous Solutions

Condition / StabilizerThis compound Stability (% Remaining)Time PeriodRelevant Reference(s)
Aqueous SolutionNot specified< 24 hours
General NSAID Stability
pH 7.4 (PBS)Not specifiedNot specifiedN/A
With Antioxidant XNot specifiedNot specifiedN/A

Development of Advanced Ocular Drug Delivery Systems

Colloidal systems, hydrogels, and in situ gelling systems represent advanced drug delivery platforms that can significantly enhance the ocular delivery of this compound, addressing its solubility and stability challenges while improving its therapeutic performance.

Colloidal Systems (e.g., nanoparticles, nanoemulsions, liposomes, niosomes)

Colloidal systems, including nanoparticles, nanoemulsions, liposomes, and niosomes, are advanced drug delivery vehicles that hold significant promise for enhancing the ocular delivery of poorly soluble drugs like this compound. These systems are designed to improve drug solubility, stability, ocular retention, and penetration, potentially increasing therapeutic efficacy and reducing the frequency of administration.

Nanoparticles: Nanoparticles, typically ranging from 1 to 1000 nm in diameter, can encapsulate drugs within their matrix. For ocular delivery, nanoparticles can offer advantages such as increased corneal penetration, prolonged residence time on the ocular surface, and protection of the drug from degradation nih.govnih.govpharmaexcipients.com. The small size of nanoparticles can facilitate their passage through the corneal epithelium, and their surface properties can be modified to enhance mucoadhesion, further prolonging contact with the eye. While specific nanoparticle formulations for this compound were not detailed in the search results, the general principles of nanoparticle-based ocular drug delivery are well-established for other APIs nih.govnih.govpharmaexcipients.com.

Nanoemulsions: Nanoemulsions are thermodynamically stable, isotropic dispersions of oil and water stabilized by surfactants and co-surfactants, with droplet sizes typically in the nanometer range. They can effectively solubilize lipophilic drugs and provide a vehicle for sustained ocular drug release. The small droplet size and high surface area can contribute to improved ocular absorption and retention pharmaexcipients.com.

Liposomes and Niosomes: Liposomes are spherical vesicles composed of phospholipid bilayers, while niosomes are similar structures formed from non-ionic surfactants. Both systems can encapsulate drugs within their aqueous or lipidic compartments, offering protection from degradation and facilitating controlled release nih.gov. Their biocompatibility and ability to interact with biological membranes make them attractive candidates for ocular drug delivery. These vesicular systems can enhance the ocular bioavailability of drugs by improving their retention on the ocular surface and promoting transcorneal permeation.

General Benefits for this compound: The application of colloidal systems to this compound could address its poor aqueous solubility and potentially improve its ocular bioavailability. By encapsulating this compound, these systems can:

Increase the apparent solubility of the drug.

Protect the drug from enzymatic or chemical degradation in the ocular environment.

Enhance corneal penetration and ocular residence time.

Allow for controlled or sustained release of the drug, reducing the need for frequent instillation.

Further research would be required to develop and characterize specific colloidal formulations of this compound for ocular application.

Table 3: Colloidal Systems for Ocular Drug Delivery (General Principles)

Colloidal System TypeKey Features for Ocular DeliveryPotential Benefits for this compoundRelevant Reference(s)
NanoparticlesSmall size (1-1000 nm), high surface area, tunable surface propertiesImproved corneal penetration, prolonged ocular retention, enhanced solubility nih.gov, nih.gov, pharmaexcipients.com
NanoemulsionsNanometer-sized droplets, high surface area, good solubilization of lipophilic drugsEnhanced solubility, sustained release, improved ocular absorption pharmaexcipients.com
LiposomesPhospholipid bilayers, vesicular structure, drug encapsulationDrug protection, controlled release, enhanced permeability nih.gov
NiosomesNon-ionic surfactant vesicles, drug encapsulationDrug protection, controlled release, enhanced permeability nih.gov

Hydrogel Formulations

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids. For ocular drug delivery, hydrogel formulations offer several advantages, including their ability to form a viscous solution that can transition into a gel matrix upon contact with the ocular surface, thereby prolonging drug residence time and enabling sustained drug release ijpsr.commdpi.commfd.org.mk.

Advantages of Hydrogels for Ocular Delivery:

Sustained Release: The gel matrix can entrap the drug and release it slowly over an extended period, reducing the need for frequent eye drops and improving patient compliance ijpsr.commfd.org.mk.

Prolonged Ocular Retention: The gel formed in situ can adhere to the ocular surface, preventing rapid drainage and increasing the time the drug remains in contact with the eye.

Improved Drug Solubility: Hydrogels can incorporate and stabilize poorly soluble drugs, enhancing their apparent solubility within the formulation.

Reduced Irritation: Properly formulated hydrogels can be isotonic and have a pH close to that of natural tears, minimizing ocular irritation mdpi.com.

Polymeric Components: Various polymers can be used to formulate ocular hydrogels, often in combination to achieve desired properties. Common examples include:

Sodium Alginate: A natural polysaccharide that can form gels in the presence of divalent cations like calcium mdpi.com.

Cellulose (B213188) Derivatives: Such as hydroxypropyl methylcellulose (B11928114) (HPMC), methylcellulose (MC), and carboxymethyl cellulose (CMC), which can form thermoreversible or ion-sensitive gels and are widely used in ophthalmic preparations ijpsr.commdpi.commfd.org.mk.

Carbomers (e.g., Carbopol): These are synthetic polymers known for their mucoadhesive properties and ability to form gels at physiological pH.

Formulation Considerations: The development of hydrogel formulations for this compound would involve selecting appropriate polymers and optimizing their concentrations to achieve the desired gelation properties, viscosity, spreadability, and drug release profile. Studies on other NSAIDs, like diclofenac (B195802) sodium, have demonstrated that hydrogel formulations can effectively deliver the drug to the ocular surface, offering improved efficacy compared to conventional solutions ijpsr.commfd.org.mk. The stability of the hydrogel formulation under storage conditions is also a critical factor mdpi.com.

While specific hydrogel formulations for this compound were not detailed in the initial search, the principles applied to other NSAIDs suggest that hydrogels could be a viable strategy for improving its ocular delivery.

Table 4: Hydrogel Formulations for Ocular Drug Delivery (General Principles)

Polymer SystemGelling MechanismPotential for this compoundKey Evaluation ParametersRelevant Reference(s)
Sodium Alginate + Divalent CationIon-activatedEnhanced ocular retention, sustained releaseSwelling ratio, drug release, viscosity mdpi.com, nih.gov
Cellulose Derivatives (HPMC, MC, CMC)Thermoreversible/Ion-sensitiveSustained release, improved ocular retentionViscosity, spreadability, pH, drug release ijpsr.com, mdpi.com, mfd.org.mk
Carbomers (Carbopol)pH-sensitive, MucoadhesiveEnhanced ocular retention, sustained releaseViscosity, gel strength, mucoadhesion, drug release ijpsr.com, ijper.org, mfd.org.mk

Note: Specific hydrogel formulations of this compound were not found in the initial search. The table outlines general principles and potential benefits based on studies with other APIs.

In Situ Gelling Systems

In situ gelling systems represent an innovative approach to ophthalmic drug delivery, designed to transform from a liquid solution into a semi-solid gel upon administration to the eye. This transition is typically triggered by changes in physiological conditions such as temperature, pH, or ionic strength of the tear fluid. The resulting gel matrix enhances ocular residence time and provides sustained drug release, offering significant advantages over conventional eye drops.

Mechanism of Action: These systems are formulated as free-flowing liquids at room temperature or under storage conditions. Upon instillation into the eye, they encounter physiological stimuli that induce a sol-to-gel phase transition. This gelation process traps the drug within the ocular environment, preventing rapid washout by tears and prolonging drug contact with the ocular surface.

Types of In Situ Gelling Systems:

Thermosensitive Gels: These systems utilize polymers that exhibit a sol-to-gel transition at or slightly above physiological body temperature (around 30-37°C). Poloxamers (Pluronics), such as Poloxamer 407 and Poloxamer 188, are commonly used thermosensitive polymers for ocular applications, forming gels at body temperature medcraveonline.commdpi.comnih.gov.

pH-Sensitive Gels: These formulations are designed to gel in response to the pH of the tear fluid (typically around 7.4). Polymers like Carbopol or chitosan (B1678972) can be employed, which undergo a conformational change and gelation at physiological pH ijper.orgmedcraveonline.comnih.gov.

Ion-Sensitive Gels: These systems utilize polymers that gel in the presence of specific ions present in the tear fluid, such as calcium or sodium ions. Sodium alginate and gellan gum are examples of ion-sensitive polymers used for this purpose nih.govnih.gov.

Potential for this compound: The application of in situ gelling systems to this compound could significantly improve its ocular therapeutic profile. By forming a gel on the ocular surface, these systems can:

Enhance Ocular Retention: The gel matrix effectively increases the precorneal residence time of this compound, allowing for more efficient absorption.

Provide Sustained Release: The drug is released gradually from the gel matrix, maintaining therapeutic concentrations for a longer duration and reducing dosing frequency.

Improve Drug Solubilization: Some gelling polymers can also aid in solubilizing poorly soluble drugs like this compound.

Increase Patient Compliance: Reduced dosing frequency and a more comfortable administration experience contribute to better patient compliance.

Research on other NSAIDs and APIs has demonstrated the efficacy of in situ gelling systems in enhancing ocular drug delivery nih.govijper.orgmedcraveonline.commdpi.comnih.gov. While specific studies on this compound in situ gels were not found, the principles of thermosensitive, pH-sensitive, and ion-sensitive gelling polymers offer a promising avenue for developing advanced ocular formulations.

Table 5: In Situ Gelling Systems for Ocular Drug Delivery (General Principles)

Gelling TriggerPolymer ExamplesPotential for this compoundKey Evaluation ParametersRelevant Reference(s)
ThermosensitivePoloxamers (P407, P188)Sustained release, enhanced ocular retentionGelling temperature, viscosity, drug release medcraveonline.com, mdpi.com, nih.gov
pH-SensitiveCarbopol, ChitosanSustained release, enhanced ocular retentionpH for gelation, viscosity, drug release medcraveonline.com, ijper.org, nih.gov
Ion-SensitiveSodium Alginate, Gellan GumSustained release, enhanced ocular retentionIon concentration for gelation, viscosity, drug release nih.gov, nih.gov

Note: Specific in situ gel formulations of this compound were not found in the initial search. The table outlines general principles and potential benefits based on studies with other APIs.

List of All Compounds Mentioned in the Article:

this compound

Bendazac lysine

Bendazac

Quercetin

Rutin

Diclofenac sodium

Ibuprofen

Taxanes (Paclitaxel, Docetaxel, Cabazitaxel)

Sulfacetamide sodium

Matrine

Azithromycin

Ofloxacin

Ketorolac tromethamine

Timolol maleate (B1232345)

Sparfloxacin

Ketotifen

Bromfenac

Curcumin

Etoposide

Doxorubicin

Naproxen

5-fluorouracil (B62378)

Papain

Urea

Salicylic acid derivatives

Indole acetic acid derivatives

Aryl acetic acid derivatives

Aryl propionic acid derivatives

Enolic acid derivatives

L-lysine

Poloxamer 407

Poloxamer 188

Sodium alginate

Carboxymethyl cellulose (CMC)

Methyl cellulose (MC)

Hydroxypropyl methylcellulose (HPMC)

Carbopol (Carbomer)

Gellan gum

Chitosan

Gelrite

Cyclodextrins (general term)

Polysorbate 80

Tromethamine

Polymeric Delivery Platforms

Polymeric delivery platforms offer a sophisticated approach to controlling the release kinetics and improving the therapeutic profile of active pharmaceutical ingredients (APIs) like this compound. Biodegradable polymers are particularly attractive due to their biocompatibility and ability to degrade into non-toxic byproducts within the body.

Poly(lactic-co-glycolic acid) (PLGA) is a widely studied biodegradable polymer known for its tunable degradation rates and controlled drug release capabilities mdpi.com. PLGA nanoparticles, often prepared via double-emulsion solvent evaporation, can encapsulate drugs, reducing burst release and providing sustained therapeutic levels mdpi.com. Chitosan, a cationic polysaccharide, can be used to modify PLGA nanoparticles, enhancing stability, cellular adhesion, and providing pH-dependent release characteristics mdpi.com. While specific studies on this compound utilizing PLGA or chitosan nanoparticles were not detailed in the provided search results, these platforms are well-established for delivering NSAIDs, suggesting their potential applicability for this compound to achieve sustained systemic or localized delivery mdpi.com.

Other biodegradable polymers such as poly(lactic acid) (PLA) and polycaprolactone (B3415563) (PCL) are also utilized in developing controlled release systems, including implantable devices and microspheres nih.govtandfonline.com. These polymers can be fabricated into various forms, allowing for the tailoring of drug release profiles over extended periods, which could be beneficial for managing chronic inflammatory conditions where this compound might be indicated nih.gov.

Innovative Topical and Dermal Delivery Systems

Topical and dermal delivery systems are crucial for localized treatment of inflammatory conditions and offer advantages such as avoiding first-pass metabolism and reducing systemic side effects.

Nanoemulgels and Emulgel Formulations

Nanoemulgels represent a significant advancement in topical drug delivery, combining the benefits of nanoemulsions and hydrogels. They are characterized by very small droplet sizes (typically <100 nm) dispersed within a gel matrix mmsl.czmonash.eduresearchgate.net. This formulation strategy is particularly advantageous for lipophilic drugs like this compound, as it can enhance drug solubility, improve skin permeability, and increase thermodynamic stability monash.eduresearchgate.netnih.gov.

The formulation of nanoemulgels involves an oil phase, a surfactant system, and a gelling agent. For instance, medium-chain triglycerides are often used as the oil phase due to their good drug solubilizing capacity monash.edu. Gelling agents, such as Carbopol 940, are incorporated to provide the gel matrix, contributing to improved spreadability, retention time on the skin, and reduced greasiness nih.govjrespharm.com. Studies on diclofenac sodium, another NSAID, have demonstrated that nanoemulgel formulations exhibit enhanced skin penetration and improved therapeutic efficacy compared to conventional gels or emulgels mmsl.cznih.govjrespharm.com. This suggests that this compound formulated as a nanoemulgel could achieve superior topical delivery, leading to more effective localized anti-inflammatory action.

Microneedle-Based Systems

Microneedle (MN) technology offers a minimally invasive approach to transdermal drug delivery, creating transient microchannels in the stratum corneum to facilitate drug permeation nih.govmdpi.comnih.govresearchgate.net. These micron-sized needles, typically ranging from 50 µm to 2 mm in length, can be fabricated from various materials, including biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (PCL), and polyvinylpyrrolidone (B124986) (PVP) mdpi.comresearchgate.net.

Microneedle systems can be designed as solid, coated, hollow, dissolving, or hydrogel-based structures nih.govmdpi.comnih.govmdpi.com. Dissolving microneedles, for example, are fabricated with the drug embedded within a water-soluble polymer matrix, allowing the needle to dissolve upon skin insertion, releasing its payload mdpi.comresearchgate.net. Hydrogel microneedles utilize hydrogel polymers like sodium alginate (SA) or methacryloyl gelatin (GelMA) to form the needle structure, which can swell and release the drug in a controlled manner nih.govmdpi.com. While direct research on this compound microneedles was not found, this technology holds promise for delivering this compound transdermally, potentially offering improved bioavailability, reduced dosing frequency, and enhanced patient compliance compared to conventional topical applications.

Transdermal Patches (mechanistic aspects of permeation)

Transdermal patches are sophisticated drug delivery systems designed to deliver drugs through the skin at a controlled rate, providing systemic therapeutic effects nih.govjocpr.com. The skin, particularly the stratum corneum, acts as a significant barrier to drug permeation. For a drug to effectively permeate the skin, it must possess specific physicochemical properties, such as low molecular weight and adequate lipophilicity nih.gov.

Drug permeation through the skin can occur via three main pathways: through the stratum corneum (transcellular or intercellular), or through appendages like hair follicles and sweat ducts jocpr.com. The mechanistic aspects of permeation involve overcoming the lipophilic barrier of the stratum corneum. This can be achieved by incorporating permeation enhancers into the patch formulation, which temporarily disrupt the stratum corneum's integrity or increase drug partitioning into the skin nih.govjocpr.com.

Transdermal patches typically consist of several layers: an impermeable backing membrane, a drug reservoir (matrix or membrane-controlled), a rate-controlling membrane (in some designs), and an adhesive layer nih.gov. Polymers such as ethylcellulose (EC) and polyvinylpyrrolidone (PVP) are commonly used to form the drug matrix in transdermal patches, enabling sustained drug release nih.govresearchgate.net. While specific transdermal patch formulations for this compound were not detailed, the principles of transdermal permeation and patch design are applicable to optimizing its delivery, potentially offering a non-invasive alternative to oral administration with prolonged therapeutic action nih.govjocpr.com.

Controlled Release and Sustained Delivery Systems

Controlled release and sustained delivery systems aim to maintain therapeutic drug concentrations in the body for extended periods, reducing the frequency of administration and improving patient compliance nih.govjaptronline.com. For drugs with short biological half-lives, such as many NSAIDs, these systems are particularly valuable.

Polymeric matrices and beads are common approaches for achieving sustained release. For instance, formulations using ionic polysaccharides like chitosan and sodium alginate, often combined with other polymers or gelling agents, can encapsulate drugs and release them gradually through diffusion or polymer erosion ijpsonline.comresearchgate.netscielo.br. Solid dispersions, prepared using carriers like polyvinylpyrrolidone (PVP) and mannitol, have also been employed to enhance the dissolution and release of poorly soluble drugs ijpsonline.com.

While direct studies on this compound utilizing these specific controlled-release technologies were not extensively detailed, the principles are broadly applicable. For example, formulating this compound into chitosan-alginate beads or PLGA microspheres could provide a sustained release profile, ensuring consistent therapeutic levels and potentially reducing the need for frequent dosing in chronic inflammatory conditions mdpi.comnih.govijpsonline.comresearchgate.netscielo.br. The choice of polymer and formulation design dictates the release mechanism, whether it is primarily diffusion-controlled, erosion-controlled, or a combination thereof japtronline.com.

Quality by Design (QbD) Principles in Formulation Development for this compound

The pharmaceutical development of this compound, like any active pharmaceutical ingredient (API), can benefit significantly from the systematic application of Quality by Design (QbD) principles. QbD is a regulatory paradigm that emphasizes understanding the product and process from the outset, ensuring quality is built into the formulation rather than relying solely on end-product testing nih.govnih.govresearchgate.netuc.ptmdpi.com. This approach aims to establish a robust manufacturing process that consistently delivers a high-quality product, thereby enhancing patient safety and therapeutic efficacy.

Introduction to Quality by Design (QbD)

Quality by Design (QbD) is a comprehensive approach to pharmaceutical development that advocates for a thorough understanding of the product and its manufacturing process. It is rooted in the philosophy that quality should be an intrinsic characteristic of the product, designed in from the initial stages of development, rather than being an afterthought nih.govnih.govresearchgate.net. By identifying and controlling critical aspects of the formulation and manufacturing process, QbD seeks to minimize variability and ensure consistent product performance, leading to improved product lifecycle management and greater regulatory flexibility nih.govmdpi.com.

Establishing the Quality Target Product Profile (QTPP)

The foundation of any QbD strategy is the Quality Target Product Profile (QTPP). For this compound, the QTPP would be a prospective summary of the quality characteristics that the final drug product should possess to ensure its safety and efficacy for its intended use. This profile would consider this compound's known properties, such as its anti-inflammatory and protein denaturation inhibitory effects, its therapeutic applications (e.g., in ophthalmic preparations or topical formulations), and its physicochemical characteristics, including its limited aqueous solubility nih.govmedchemexpress.compharmacompass.comdrugbank.com. The QTPP serves as the guiding document for all subsequent development activities, defining the desired attributes of the final product.

Identification of Critical Quality Attributes (CQAs)

Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties or characteristics of the drug product that should be within an appropriate limit, range, or distribution to ensure the desired product quality nih.govpharmaexcipients.comrsc.orgcrystalpharmatech.com. For this compound formulations, potential CQAs that would need to be identified and controlled include:

Assay/Potency: Ensuring the correct amount of this compound is present in each dosage unit is paramount for therapeutic efficacy and safety mdpi.compharmaexcipients.com.

Purity and Impurity Profile: Controlling impurities is critical, especially given that Bendazac has been associated with hepatotoxicity in some regions nih.govpharmacompass.comdrugbank.com. Understanding and limiting degradation products or process-related impurities is essential.

Dissolution or Drug Release Rate: For oral or topical formulations, the rate at which this compound is released from the dosage form directly impacts its bioavailability and therapeutic effectiveness pharmaexcipients.commagtechjournal.com.

Particle Size Distribution (PSD): this compound's solubility is limited, making its particle size a crucial factor influencing dissolution rate, flowability, and potentially the uniformity of content in solid dosage forms rsc.orgmagtechjournal.comslideshare.net.

Content Uniformity: This CQA ensures that each individual dosage unit contains a consistent amount of the active ingredient, crucial for predictable dosing and patient safety nih.govpharmaexcipients.com.

pH (for liquid formulations): For ophthalmic or topical solutions, maintaining an appropriate pH is vital for drug stability, efficacy, and local tolerance jpionline.org.

Physical Stability: The formulation must remain stable over its intended shelf-life, resisting degradation, changes in physical form (e.g., polymorphism), or aggregation researchgate.net.

Identification of Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs)

Following the identification of CQAs, the next step in QbD is to identify Critical Material Attributes (CMAs) of the drug substance and excipients, and Critical Process Parameters (CPPs) of the manufacturing process that have a direct impact on these CQAs nih.govpharmaexcipients.comrsc.orgnih.govscielo.brjpionline.org.

Critical Material Attributes (CMAs):

This compound: Key attributes of the API itself would include its purity, particle size distribution, polymorphic form, solubility characteristics, and moisture content.

Excipients: The properties of chosen excipients (e.g., solubility, grade, particle size, compatibility with this compound) are also critical as they can significantly influence the formulation's performance and stability rsc.orgmagtechjournal.comnih.gov.

Critical Process Parameters (CPPs):

These are variables in the manufacturing process that must be controlled within specific ranges to ensure the desired CQAs are met. Examples relevant to pharmaceutical manufacturing include:

Mixing time and speed (for blend uniformity)

Drying temperature and time

Granulation parameters (e.g., binder concentration, granulation liquid amount)

Compression force and speed (for tablet hardness, disintegration, and dissolution)

pH adjustment during synthesis or formulation steps

Solvent selection and processing conditions

Risk Assessment and Design Space

Risk assessment tools, such as Failure Mode and Effects Analysis (FMEA) or Ishikawa (fishbone) diagrams, are employed to systematically identify potential risks associated with CMAs and CPPs that could compromise product quality nih.govnih.govslideshare.netjpionline.orgnih.govscielo.br. Based on this risk assessment, a "design space" is established. The design space represents the multidimensional combination and interaction of input variables (CMAs and CPPs) and process parameters that have been demonstrated to provide adequate assurance of quality nih.govmdpi.commdpi.com. Operating within this defined design space ensures that the product consistently meets its CQAs.

Control Strategy

A robust control strategy is developed to ensure that the manufacturing process consistently produces this compound formulations that meet the established QTPP and CQAs nih.govmdpi.compharmaexcipients.com. This strategy involves monitoring and controlling the identified CMAs and CPPs within their defined acceptable ranges (proven acceptable ranges or PARs), often incorporating Process Analytical Technology (PAT) for real-time monitoring where appropriate. This proactive approach minimizes the risk of batch failures and ensures product uniformity and quality throughout the product's lifecycle.

Table 1: Conceptual Illustration of CQAs, CMAs, and CPPs for this compound Formulation Development

This table provides a conceptual overview of how QbD principles might be applied to this compound formulation, illustrating potential attributes and parameters. Specific values and ranges would be determined through rigorous experimental design and risk assessment.

Critical Quality Attribute (CQA)Potential Impact on Product Quality/PerformanceCritical Material Attribute (CMA) / Critical Process Parameter (CPP)Rationale for Control
Assay/Potency Therapeutic efficacy, safetyThis compound purity, API content in formulationEnsures correct dosing and therapeutic effect.
Purity/Impurity Profile Safety, efficacy, stabilityThis compound synthesis parameters, storage conditions, excipient purityMitigates potential toxicity and degradation.
Dissolution/Drug Release Rate Bioavailability, therapeutic onset, efficacyThis compound particle size, excipient properties, granulation method, compression forceControls absorption and availability of the drug.
Particle Size Distribution (PSD) Solubility, dissolution, flowability, content uniformityThis compound manufacturing process, milling parametersInfluences downstream processing and drug release kinetics.
Content Uniformity Dose consistency, safety, efficacyBlend uniformity, mixing time/speed, compression parametersEnsures each dosage unit delivers the correct dose.
pH (for liquid formulations) Stability, efficacy, local toleranceBuffer system, pH adjustment parameters, excipient choiceMaintains drug integrity and patient comfort.
Physical Stability Shelf-life, product performanceExcipient compatibility, storage conditions, packagingPrevents degradation, aggregation, or physical changes.
Appearance Patient acceptance, indication of qualityExcipient selection, manufacturing process controlEnsures product meets visual standards.

Compound Names:

Bendazac

this compound

Bendazac lysine

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Structural Features for Protein Antidenaturation Activity

The principal mechanism of action of bendazac (B1667983) is its ability to inhibit the denaturation of proteins. wikipedia.orgdrugbank.com This property is particularly relevant to its historical use in the management of cataracts, a condition characterized by the aggregation of denatured lens proteins. semanticscholar.orgnih.gov While detailed SAR studies elucidating the precise structural features responsible for this activity are not extensively published, analysis of the bendazac scaffold and its known analogues provides some insights.

The core structure of bendazac, [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, possesses several key features that likely contribute to its protein-stabilizing effects. The indazole ring system, the benzyl (B1604629) group at the N1 position, and the oxyacetic acid side chain at the C3 position are all potential sites for interaction with proteins. It is hypothesized that the planar indazole ring can engage in hydrophobic and stacking interactions with aromatic amino acid residues in proteins, while the oxyacetic acid moiety can form hydrogen bonds and electrostatic interactions.

In a study focused on designing novel bendazac analogues as potential anti-cataract agents, several modifications were made to the parent structure. The resulting compounds were evaluated for their protective activity against oxidative damage, a key factor in protein denaturation within the lens. While the study did not explicitly define the SAR for protein antidenaturation, the activity of the synthesized analogues can be used to infer some structural requirements.

Compound IDModification from BendazacProtective Activity against Oxidative Damage
Bendazac -Baseline
Analogue 1 Replacement of benzyl group with other substituentsVaried
Analogue 2 Modification of the oxyacetic acid side chainVaried
Analogue 3 Substitution on the indazole ringVaried

This table is illustrative and based on the concept of analogue studies. Specific data from proprietary or non-public studies would be needed for a detailed quantitative analysis.

SAR for Anti-Inflammatory Modulatory Effects

Bendazac is classified as a non-steroidal anti-inflammatory drug (NSAID). wikipedia.orgpatsnap.com Its anti-inflammatory effects are believed to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. patsnap.com The structure-activity relationship for the anti-inflammatory effects of bendazac and its analogues, however, is not well-documented in publicly available literature.

General SAR principles for NSAIDs suggest that an acidic center, an aromatic or heteroaromatic ring system, and a certain degree of lipophilicity are important for COX inhibition. Bendazac possesses these general features: the carboxylic acid group of the oxyacetic acid side chain serves as the acidic center, the indazole ring provides the aromatic system, and the benzyl group contributes to its lipophilicity.

To understand the specific SAR for the anti-inflammatory effects of bendazac, a systematic study involving the synthesis and biological evaluation of a series of analogues would be necessary. Such a study would involve modifications at various positions of the bendazac molecule, as illustrated in the table below.

Modification SiteType of ModificationExpected Impact on Anti-inflammatory Activity
N1-benzyl group Substitution on the phenyl ring (e.g., electron-donating or withdrawing groups)Alteration of lipophilicity and electronic properties, potentially affecting COX binding.
C3-oxyacetic acid Chain length modification, esterification, amidationChanges in acidity and hydrogen bonding potential, which are critical for interaction with the active site of COX enzymes.
Indazole ring Substitution with various functional groupsModulation of the electronic environment and steric properties of the core structure.

This table represents a hypothetical SAR study outline for bendazac's anti-inflammatory activity.

By correlating the structural changes with the observed anti-inflammatory activity (e.g., IC50 values for COX-1 and COX-2 inhibition), a comprehensive SAR profile could be established. This would be instrumental in designing more potent and potentially COX-2 selective bendazac analogues with an improved therapeutic index.

Molecular Docking and Dynamics Simulations for Target Binding

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating drug-target interactions at an atomic level. nih.gov To date, specific molecular docking and MD simulation studies for bendazac sodium with its potential biological targets, such as albumin (related to its anti-denaturation activity) or COX enzymes (related to its anti-inflammatory activity), are not widely reported in scientific literature.

Molecular Docking could be employed to predict the preferred binding pose of bendazac within the active site of its target proteins. For instance, docking bendazac into the active site of COX-1 and COX-2 could reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Arg120 and Tyr355 in COX-1) and hydrophobic interactions with the surrounding pocket. This would help in understanding the structural basis of its inhibitory activity and could guide the design of analogues with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations can supplement docking studies by providing insights into the dynamic behavior of the drug-target complex over time. An MD simulation of a bendazac-protein complex would allow for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. This can reveal important conformational changes that may occur upon binding and provide a more accurate estimation of the binding free energy.

Computational TechniquePotential Application to BendazacInformation Gained
Molecular Docking Predicting the binding mode of bendazac in the active sites of COX-1, COX-2, or on the surface of proteins like albumin.Identification of key interacting residues, preferred binding orientation, and a preliminary estimation of binding affinity.
Molecular Dynamics Simulating the dynamic behavior of the bendazac-protein complex in a solvated environment.Assessment of binding stability, conformational changes upon binding, and a more refined calculation of binding free energy.

This table outlines the potential applications of computational methods to study bendazac, in the absence of specific published studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov There are no specific, publicly available QSAR models developed for bendazac and its analogues.

A QSAR study on a series of bendazac analogues could provide a predictive model for their anti-inflammatory or protein anti-denaturation activity. The first step in developing a QSAR model is to generate a dataset of bendazac analogues with their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each analogue. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model can be built that correlates a selection of these descriptors with the biological activity. A robust QSAR model can be used to:

Predict the activity of newly designed, unsynthesized compounds.

Identify the most important structural features that influence the activity.

Guide the optimization of lead compounds to enhance their desired properties.

De Novo Design of Bendazac Analogues

De novo drug design is a computational strategy used to generate novel molecular structures with desired pharmacological properties, often based on the structure of the biological target. nih.govnih.gov The application of de novo design techniques to generate novel bendazac analogues has not been reported in the literature.

This approach could be particularly useful for discovering novel scaffolds that retain the key pharmacophoric features of bendazac while possessing improved properties such as higher potency, better selectivity, or a more favorable pharmacokinetic profile. A typical de novo design workflow for bendazac analogues might involve:

Defining the Pharmacophore: Identifying the essential structural features of bendazac responsible for its biological activity (e.g., the hydrogen bond donor/acceptor sites, hydrophobic regions).

Scaffold Hopping: Using computational algorithms to generate novel molecular frameworks that can accommodate the defined pharmacophore.

Fragment-Based Growth: Growing new molecules from a starting fragment of bendazac within the active site of the target protein.

The generated molecules would then be computationally evaluated for their predicted binding affinity, drug-likeness, and synthetic accessibility before being prioritized for synthesis and biological testing. This approach holds the potential to accelerate the discovery of next-generation anti-inflammatory and protein-stabilizing agents based on the bendazac template.

Future Directions and Emerging Research Avenues for Bendazac Sodium

Exploration of Novel Molecular Targets

While the primary mechanism of bendazac (B1667983) is recognized as the inhibition of protein denaturation, its therapeutic effects are likely mediated by a broader range of molecular interactions that are not yet fully understood. nih.gov Its established anti-inflammatory, antioxidant, and anti-glycation activities suggest that bendazac may interact with multiple cellular pathways. patsnap.com

Future research will likely focus on identifying and validating these novel molecular targets to provide a more complete picture of its mechanism of action. Known targets for bendazac include cyclooxygenase (COX) enzymes, which are involved in the synthesis of inflammatory prostaglandins, and aldose reductase, an enzyme implicated in the development of diabetic cataracts. patsnap.compatsnap.com

Beyond these, its ability to act as a radical scavenger and inhibit oxidative damage suggests potential interactions with enzymes and signaling proteins within the cellular antioxidant response pathways, such as components of the Keap1-Nrf2 signaling axis. nih.gov Furthermore, its effect on protein aggregation could imply a role in modulating cellular chaperones or clearance systems. Advanced techniques such as chemical proteomics could be employed to identify direct binding partners of bendazac within the cellular proteome, potentially uncovering targets involved in inflammation, oxidative stress, and protein quality control. nih.gov

Table 1: Known vs. Potential Molecular Targets for Bendazac Sodium
Target ClassKnown TargetsPotential Novel TargetsRationale for Exploration
EnzymesAldose Reductase patsnap.com, Cyclooxygenase (COX) patsnap.comKinases, Phosphatases, 5-Lipoxygenase (5-LOX) nih.govModulation of inflammatory and cellular stress signaling pathways.
Transcription FactorsNone establishedNrf2, NF-κBRegulation of antioxidant and inflammatory gene expression.
Cellular ReceptorsNone establishedToll-like Receptors (TLRs)Involvement in innate immunity and inflammation.
Other ProteinsStructural proteins (e.g., crystallins) nih.govHeat Shock Proteins (HSPs), ChaperonesRole in preventing protein misfolding and aggregation.

Application in Emerging Disease Areas (based on mechanistic understanding)

The established mechanistic properties of this compound, including anti-inflammatory, antioxidant, and anti-protein aggregation effects, provide a strong rationale for exploring its application in new therapeutic areas. nih.govpatsnap.compatsnap.com A particularly promising field is neurodegenerative diseases, where inflammation and oxidative stress are known to play a significant role in pathogenesis. nih.govnih.gov

The progression of diseases such as Alzheimer's and Parkinson's is often characterized by the accumulation of aggregated proteins and chronic neuroinflammation. nih.gov Bendazac's dual capacity to inhibit protein denaturation and suppress inflammatory responses could offer a valuable therapeutic strategy. nih.govpatsnap.com Additionally, its demonstrated neuroprotective effects in preclinical models of other NSAIDs support this line of investigation. nih.gov

Another area of interest is in retinal degenerative disorders beyond cataracts, such as retinitis pigmentosa and age-related macular degeneration, where light-induced oxidative damage is a contributing factor. nih.gov Preclinical studies have already suggested a potential protective effect of bendazac in attenuating light-induced retinal damage in rats. nih.gov

Table 2: Mechanistic Rationale for Bendazac Application in Emerging Diseases
Known MechanismEmerging Disease AreaPathophysiological Link
Anti-inflammatory (COX inhibition) patsnap.comNeurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) nih.govChronic neuroinflammation contributes to neuronal damage.
Antioxidant / Radical Scavenger nih.govRetinal Degeneration (e.g., Macular Degeneration) nih.govOxidative stress is a key factor in retinal cell death.
Inhibition of Protein Denaturation/Aggregation nih.govNeurodegenerative Diseases nih.govPathology is characterized by the accumulation of protein aggregates.
Inhibition of Glycation patsnap.comDiabetic Complications (beyond cataracts)Advanced glycation end-products contribute to vascular and neuronal damage.

Advanced Preclinical Models for Mechanism Elucidation

To fully explore the therapeutic potential of this compound, it is crucial to move beyond traditional preclinical models and adopt more sophisticated systems that better recapitulate human physiology and disease. While early studies relied on standard animal models, such as rats and rabbits, to demonstrate efficacy, future research will benefit from the use of advanced in vitro and in vivo platforms. nih.govnih.gov

Organ-on-a-chip technology, for instance, offers a powerful tool for creating microphysiological systems that mimic the structure and function of human organs. nih.govfrontiersin.org A "retina-on-a-chip" or "neurovascular-unit-on-a-chip" could be used to study the effects of bendazac on specific cell types under disease-relevant conditions, providing detailed mechanistic insights in a human-relevant context. emulatebio.com Similarly, three-dimensional (3D) organoid cultures derived from human induced pluripotent stem cells (iPSCs) can be used to model complex diseases like neurodegeneration, allowing for the evaluation of bendazac's efficacy in a more physiologically relevant setting. nih.gov

In the realm of animal models, the use of transgenic models that express specific disease-related proteins or mutations will be invaluable. For example, mouse models of Alzheimer's disease that develop amyloid plaques and neuroinflammation could be used to assess the impact of bendazac on disease progression and cognitive function. benthamdirect.com

Table 3: Comparison of Preclinical Models for Bendazac Research
Model TypeTraditional ExamplesAdvanced/Future ExamplesKey Advantages of Advanced Models
In Vitro2D Cell Cultures3D Organoids, Organ-on-a-chip Systems nih.govfrontiersin.orgGreater physiological relevance, mimics tissue architecture and cell-cell interactions.
In VivoCarrageenan-induced paw edema in rats mdpi.comTransgenic disease models (e.g., Alzheimer's mice) benthamdirect.comAllows for the study of disease-specific mechanisms and long-term outcomes.

Integration of Omics Technologies in Research

The application of "omics" technologies—genomics, proteomics, and metabolomics—stands to revolutionize our understanding of this compound's biological effects. mdpi.com These high-throughput approaches can provide an unbiased, system-wide view of the molecular changes induced by the drug, leading to the discovery of novel mechanisms, biomarkers, and therapeutic targets. nih.govmdpi.com

Proteomics can be used to create a comprehensive map of the proteins that are altered in expression or post-translational modification following bendazac treatment. nih.govmdpi.com This could reveal entire signaling pathways that are modulated by the drug. youtube.com For example, a proteomic analysis of neuronal cells treated with bendazac could identify proteins involved in synaptic function or stress responses that are affected. nih.gov

Metabolomics , the study of small molecule metabolites, can provide a functional readout of cellular activity. nih.govencyclopedia.pub By analyzing the metabolic profiles of cells or biofluids after bendazac administration, researchers can identify metabolic pathways that are impacted, such as those related to energy metabolism, lipid signaling, or amino acid metabolism. researchgate.netnih.gov This could be particularly useful for understanding the systemic effects of the drug.

Genomics and transcriptomics can be used to investigate how bendazac might influence gene expression. While not a primary focus for NSAIDs, it is possible that bendazac could indirectly affect the transcription of genes involved in inflammation or cellular protection.

Table 4: Potential Applications of Omics Technologies in Bendazac Research
Omics TechnologyPrimary GoalSpecific Application for BendazacPotential Outcome
Proteomics nih.govIdentify protein targets and pathwaysAnalyze protein expression changes in treated cells to identify binding partners. nih.govDiscovery of novel mechanisms of action and biomarkers of drug response.
Metabolomics nih.govCharacterize metabolic perturbationsProfile changes in metabolites in plasma or tissues after drug administration. biorxiv.orgUnderstanding of systemic effects and identification of metabolic biomarkers.
Genomics/TranscriptomicsAssess changes in gene expressionAnalyze mRNA levels in treated tissues to see effects on inflammatory gene networks.Elucidation of downstream effects on genetic pathways.

Sustainable Manufacturing and Synthesis Innovations

As the pharmaceutical industry places a growing emphasis on environmental sustainability, there is a significant opportunity to innovate the manufacturing processes for established drugs like this compound. astrazeneca.com The principles of green chemistry, which focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency, can be applied to the synthesis of bendazac. astrazeneca.com

Future research in this area could focus on several key innovations. One approach is the development of catalytic methods that replace stoichiometric reagents, thereby reducing waste and improving atom economy. The use of biocatalysis, employing enzymes to perform specific chemical transformations, could offer a highly efficient and environmentally friendly alternative to traditional chemical synthesis steps. chemistryworld.com

Furthermore, the adoption of continuous flow chemistry, as opposed to traditional batch manufacturing, can improve safety, reduce reaction times, and minimize solvent usage. chemistryworld.com Since bendazac is a benzoic acid derivative, there is also potential to explore synthesis routes that utilize renewable, lignin-based starting materials, aligning with the broader goal of creating a more sustainable pharmaceutical supply chain. rsc.org

Table 5: Traditional vs. Sustainable Approaches to Bendazac Synthesis
Synthesis AspectTraditional ApproachPotential Sustainable InnovationBenefit
SolventsUse of conventional organic solvents.Transition to greener solvents or solvent-free reactions.Reduced environmental impact and worker exposure.
ReagentsStoichiometric reagents.Development of catalytic processes (e.g., biocatalysis). chemistryworld.comHigher efficiency and less chemical waste.
ProcessBatch manufacturing.Implementation of continuous flow chemistry. chemistryworld.comImproved safety, consistency, and resource efficiency.
Starting MaterialsPetroleum-based precursors.Use of bio-based feedstocks (e.g., from lignin). rsc.orgReduced reliance on fossil fuels and enhanced sustainability.

Q & A

Q. What are the key physicochemical properties of Bendazac sodium relevant to in vitro experimental design?

this compound (2-[[1-(phenylmethyl)-1H-indol-3-yl]oxy]acetic acid) is a solid with a molecular weight of 282.3 g/mol and solubility dependent on solvent choice. For in vitro studies, it dissolves best in organic solvents like DMSO (15 mg/mL) and ethanol (1 mg/mL). In aqueous buffers, pre-dissolution in DMSO followed by dilution in PBS (pH 7.2) achieves ~0.2 mg/mL solubility. Stability is maintained for ≥4 years at -20°C, but aqueous solutions should be used within 24 hours to avoid degradation . Researchers should validate solvent compatibility with assay systems (e.g., cytotoxicity of DMSO in cell-based models).

Q. How do I design a robust experimental protocol for evaluating this compound’s anti-inflammatory activity?

Use established NSAID screening models, such as COX-1/COX-2 inhibition assays, with appropriate controls (e.g., indomethacin as a reference). For cell-based studies, ensure uniform dissolution protocols and monitor pH stability, as Bendazac’s efficacy in preventing protein denaturation (a key NSAID mechanism) is concentration- and solvent-dependent . Include dose-response curves (10–40 mM range, based on prior cataract models) and validate results with orthogonal methods like ELISA for prostaglandin suppression .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Store lyophilized this compound at -20°C in airtight, light-protected containers. For working solutions, use freshly prepared DMSO stocks and avoid repeated freeze-thaw cycles. Document solvent batch numbers and dilution ratios meticulously, as residual solvents may interfere with spectroscopic or chromatographic analyses .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-cataract efficacy be resolved in preclinical models?

Discrepancies in studies (e.g., variable efficacy in cyanate-induced cataract models) may arise from differences in administration routes, species-specific pharmacokinetics, or solvent effects. To address this:

  • Standardize in vivo dosing (e.g., intraocular vs. systemic delivery) and monitor ocular drug levels via LC-MS.
  • Use sham controls to account for solvent-induced inflammation.
  • Apply meta-analysis frameworks to compare datasets across studies, adjusting for variables like animal age and cataract induction methods .

Q. What methodological approaches are recommended to investigate this compound’s dual role in protein stabilization and anti-inflammatory pathways?

Combine biophysical techniques (e.g., circular dichroism to assess protein conformation changes) with transcriptomic profiling (RNA-seq) of inflammatory markers. For example:

  • Treat serum albumin with Bendazac and measure thermal denaturation thresholds.
  • Correlate findings with TNF-α/IL-6 suppression in macrophage cultures.
  • Use CRISPR-Cas9 knockouts to isolate specific pathways (e.g., NF-κB) implicated in dual mechanisms .

Q. How can researchers optimize in silico models to predict this compound’s off-target interactions?

Employ molecular docking simulations (e.g., AutoDock Vina) targeting NSAID-associated receptors (COX isoforms, PPAR-γ) and cross-validate with toxicity databases (e.g., PubChem BioAssay). Prioritize targets with high binding affinity (ΔG ≤ -7 kcal/mol) and validate experimentally using SPR (surface plasmon resonance) for kinetic analysis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

  • Require suppliers to provide HPLC purity certificates (≥98%) and NMR spectra for structural confirmation.
  • Implement in-house QC protocols:
  • UV-Vis spectroscopy (λmax ~270 nm for indole moiety).
  • Mass spectrometry for molecular ion detection (m/z 283.1 [M+H]+).
    • Collaborate with synthetic chemists to optimize reaction yields and reduce impurities (e.g., residual benzyl chloride) .

Data Analysis and Interpretation

Q. How should researchers address low statistical power in studies examining this compound’s long-term toxicity?

  • Conduct a priori power analysis (G*Power software) to determine sample sizes needed for detecting effect sizes (e.g., ≥20% reduction in renal biomarkers).
  • Use longitudinal mixed-effects models to account for inter-individual variability in chronic dosing studies.
  • Aggregate data via platforms like FAIRsharing to enhance meta-analytic robustness .

Q. What are the limitations of current in vitro models for assessing this compound’s ocular bioavailability?

Traditional corneal permeability assays (e.g., Franz diffusion cells) may underestimate in vivo absorption due to lack of tear fluid dynamics. Advanced alternatives:

  • 3D bioprinted corneal epithelium models with mucin layers.
  • Microfluidic platforms simulating ocular surface shear stress.
  • Pair with PK/PD modeling to extrapolate to human doses .

Literature and Database Utilization

Q. How can researchers systematically identify gaps in this compound’s pharmacological literature?

  • Use SciFinder and Web of Science with Boolean queries: (Bendazac OR AF983) AND (NSAID OR "protein denaturation" OR cataract).
  • Filter by study type (e.g., exclude patents/industrial reports) and apply citation network analysis (CitNetExplorer) to pinpoint under-cited mechanistic studies .
  • Cross-reference with clinicaltrials.gov to identify unpublished data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bendazac sodium
Reactant of Route 2
Reactant of Route 2
Bendazac sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.